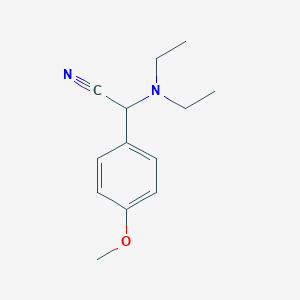

2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile

Description

2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile is a nitrile-containing compound featuring a diethylamino group and a 4-methoxyphenyl substituent. The diethylamino group enhances solubility and may influence biological activity, while the 4-methoxyphenyl moiety contributes to aromatic interactions. This compound likely serves as an intermediate in medicinal chemistry, particularly for synthesizing cytostatic or antimicrobial agents, as inferred from analogs in the evidence .

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)-2-(4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-4-15(5-2)13(10-14)11-6-8-12(16-3)9-7-11/h6-9,13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVZIVSZCKAATP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C#N)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile typically involves the reaction of 4-methoxybenzyl cyanide with diethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, while the methoxyphenyl group can influence the compound’s binding affinity and specificity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

Key Observations :

- Amino Group Impact: The diethylaminomethyl group in ’s compound enhances cytostatic potency compared to non-amino analogs, suggesting improved target binding .

- Heterocyclic Modifications : Pyridazine derivatives (e.g., Compound 38) exhibit moderate antimicrobial activity, likely due to sulfur and nitrogen heteroatoms .

- Solubility : Hydrochloride salts (e.g., ) improve water solubility, facilitating pharmaceutical formulation .

Key Insights :

- Antimicrobial Limitations : Pyridazine derivatives show only moderate activity, suggesting need for structural optimization .

Physicochemical Properties

Table 3: Physical and Spectral Data

Analysis :

- Chromatographic Behavior: Higher polarity in indolinone derivatives () correlates with lower Rf values .

- Spectral Signatures : The nitrile group (C≡N) consistently appears near 2248 cm⁻¹ in IR spectra .

Biological Activity

2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile, commonly referred to as DEAMPA, is a compound notable for its potential biological activities. Its structure features a diethylamino group and a 4-methoxyphenyl substituent, which may significantly influence its interaction with various biological targets. This article explores the biological activity of DEAMPA, including its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C13H18ClN

- Molecular Weight : 235.74 g/mol

- Solubility : Enhanced solubility in aqueous environments due to its hydrochloride form.

Biological Activities

Preliminary studies indicate that DEAMPA exhibits several biological activities, primarily attributed to its structural components. The following table summarizes the key activities observed:

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Exhibits activity against various bacterial strains, with potential applications in treating infections. |

| Cytotoxicity | Demonstrates selective cytotoxic effects on specific cancer cell lines, indicating potential as an anticancer agent. |

| Neurotransmitter Interaction | Modulates neurotransmitter receptors, which may affect mood and cognitive functions. |

The mechanisms through which DEAMPA exerts its biological effects are still under investigation. However, key insights include:

- Receptor Binding : The diethylamino group enhances binding affinity to neurotransmitter receptors, potentially influencing neurotransmission and synaptic plasticity.

- Cellular Uptake : Structural modifications can alter the compound's pharmacokinetics and bioavailability, affecting its therapeutic efficacy.

- Induction of Apoptosis : Studies suggest that DEAMPA may induce apoptosis in cancer cells through caspase activation pathways, enhancing its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have documented the biological activity of DEAMPA:

- Antimicrobial Studies :

- Cytotoxicity Assessments :

-

Neuropharmacological Investigations :

- Research into the neuropharmacological properties of DEAMPA highlighted its potential as a modulator of neurotransmitter systems, suggesting implications for mood disorders and cognitive enhancement.

Comparative Analysis with Similar Compounds

DEAMPA shares structural similarities with other compounds that exhibit varying biological activities. The following table compares DEAMPA with related compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-(Dimethylamino)-2-(4-methoxyphenyl)acetonitrile | Dimethyl instead of diethyl substitution | Different pharmacokinetics; potential neuroactivity |

| 2-(Dibutylamino)-2-(4-methoxyphenyl)acetonitrile | Dibutyl substitution | Variations in solubility and bioavailability |

| 2-(4-Chlorophenyl)-2-(methyl(phenyl)amino)acetonitrile | Chlorophenyl substitution | Distinct biological activity profiles |

Q & A

Q. What are the recommended synthetic routes for 2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile, and how do substituents influence reaction efficiency?

Methodological Answer: The compound can be synthesized via cyanation reactions using phosphonium-containing Lewis base catalysts, as demonstrated for structurally similar α-diaryl acetonitriles. Key considerations include:

- Catalyst selection : Triphenylphosphine-based catalysts enhance nucleophilic cyanation efficiency .

- Substituent effects : The electron-donating methoxy group (4-methoxyphenyl) stabilizes intermediates via resonance, while the diethylamino group may introduce steric hindrance, requiring optimized reaction times (e.g., 12–24 hours) .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C are typical for such reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy : Look for characteristic shifts in the aromatic region (δ 6.5–7.5 ppm for methoxyphenyl protons) and the nitrile carbon (δ ~115–120 ppm in NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M-H]⁻ at m/z 334.2169 for a structurally analogous compound) .

- HPLC : Use a C18 column with acetonitrile/water mobile phases to assess purity (>95%) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the reaction mechanism of this compound synthesis?

Methodological Answer:

- Transition state analysis : Model the cyanation step using DFT (e.g., B3LYP/6-31G*) to identify steric or electronic barriers from the diethylamino group .

- Substituent impact : Calculate charge distribution on the methoxyphenyl ring to predict regioselectivity in electrophilic reactions .

- Validation : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to verify intermediate structures .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- Solvent calibration : Ensure deuterated solvents (e.g., CDCl₃) are used consistently, as solvent polarity affects NMR shifts .

- Cross-validation : Combine - HSQC and HMBC NMR experiments to assign ambiguous peaks (e.g., overlapping diethylamino protons) .

- Batch reproducibility : Test multiple synthetic batches to distinguish inherent variability from systematic errors .

Q. How can researchers optimize regioselectivity in functionalizing this compound?

Methodological Answer:

- Directing groups : Introduce temporary protecting groups (e.g., Boc on the diethylamino moiety) to steer electrophilic substitution toward the methoxyphenyl ring .

- Metal catalysis : Use Pd-catalyzed C-H activation to target specific positions, leveraging the methoxy group’s ortho-directing effects .

- Kinetic vs. thermodynamic control : Vary reaction temperature (e.g., 25°C vs. 60°C) to favor different products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.